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Compound of Interest

Compound Name: Z-Pyr-OH

Cat. No.: B554350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-

benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key building block in peptide synthesis

and drug development. This document compiles available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols for acquiring such spectra.

Spectral Data Summary
The following tables summarize the key spectral data points for Z-Pyr-OH. Due to the limited

availability of publicly accessible, comprehensive experimental spectra for Z-Pyr-OH,

representative data and data for structurally related compounds are included for comparative

purposes.

Table 1: ¹H NMR Spectral Data
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Proton Assignment
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

Aromatic-H 7.40 - 7.25 m -

CH₂ (benzyl) 5.15 s -

α-CH 4.65 dd 8.8, 3.2

γ-CH₂ 2.70 - 2.55 m -

β-CH₂ 2.45 - 2.25 m -

COOH > 10 (broad s) s -

Note: Predicted values based on standard chemical shift ranges and data from similar

structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectral Data
Carbon Assignment Chemical Shift (δ ppm)

C=O (Carboxylic Acid) ~175

C=O (Pyroglutamate Ring) ~174

C=O (Carbamate) ~156

Aromatic C (Quaternary) ~135

Aromatic CH ~128

CH₂ (Benzyl) ~68

α-CH ~57

γ-CH₂ ~30

β-CH₂ ~28

Note: This data is based on a referenced spectrum for "Benzyloxycarbonylpyroglutamic-acid"

and may require account access for full verification. The values are consistent with expected

chemical shifts.
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Table 3: IR Spectral Data
Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=O Stretch (Carboxylic Acid) ~1740 Strong

C=O Stretch

(Amide/Carbamate)
~1700 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

Note: Expected absorption bands based on the functional groups present in Z-Pyr-OH.

Table 4: Mass Spectrometry Data
Ion Type m/z Ratio Notes

[M+H]⁺ 264.08 Calculated for C₁₃H₁₄NO₅

[M+Na]⁺ 286.06 Calculated for C₁₃H₁₃NNaO₅

[M-H]⁻ 262.07 Calculated for C₁₃H₁₂NO₅

Note: These are calculated values for the molecular ion and common adducts. Experimental

fragmentation patterns would depend on the ionization method.

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.

These protocols are generalized for a solid organic compound like Z-Pyr-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Sample Preparation:
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Weigh 5-10 mg of Z-Pyr-OH and dissolve it in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

For improved spectral resolution, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the acquisition parameters, including the number of scans (typically 8-16 for a sample

of this concentration), pulse width, and acquisition time.

Acquire the free induction decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃).

Integrate the peaks to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the structure.

¹³C NMR Spectroscopy

Sample Preparation:
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Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Z-Pyr-OH in

0.6-0.7 mL of deuterated solvent.

Instrument Setup and Data Acquisition:

Follow the same initial steps as for ¹H NMR (locking and shimming).

Set the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A greater number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing:

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The

solvent peak is used for calibration (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid Z-Pyr-OH powder directly onto the center of the ATR crystal.

Data Acquisition:

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups in the molecule.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

Introduce a small amount of the solid Z-Pyr-OH sample into the ion source, typically via a

direct insertion probe.

Gently heat the probe to volatilize the sample into the gas phase.

Ionization and Analysis:

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70

eV). This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Data Interpretation:

The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Identify the molecular ion peak (if present) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information about the molecule.

Visualizations
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The following diagrams illustrate the logical workflow for spectral data acquisition and the

signaling pathway for a generic drug development process where Z-Pyr-OH might be utilized.

Spectral Data Acquisition Workflow for Z-Pyr-OH
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Caption: Workflow for acquiring and analyzing spectral data of Z-Pyr-OH.
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Generic Drug Development Pathway Utilizing Z-Pyr-OH
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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